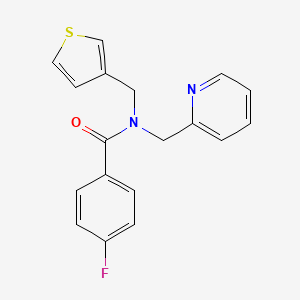

4-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-16-6-4-15(5-7-16)18(22)21(11-14-8-10-23-13-14)12-17-3-1-2-9-20-17/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBPMSMVIENEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a) N-(Benzo[b]thiophen-3-ylmethyl)-N-(4-sulfamoylphenethyl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamide (Compound 31)

- Key differences : Replaces pyridin-2-ylmethyl with a sulfamoylphenethyl group and introduces a dithiolane ring.

- Activity : Similar benzoylthiourea derivatives exhibit metal-binding properties, suggesting applications in coordination chemistry .

b) 4-Fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide

- Key differences : Substitutes thiophen-3-ylmethyl with a thiazole-pyrimidine moiety.

c) N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide

Crystallographic and Conformational Analysis

a) N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide

- Structural insights: Crystal packing reveals dihedral angles of ~74° between fluorophenyl and naphthoquinone rings, with weak C—H⋯O/F interactions stabilizing the lattice.

- Comparison : The target compound’s pyridin-2-ylmethyl and thiophen-3-ylmethyl groups likely induce a more twisted conformation, reducing crystallinity but improving solubility .

b) 4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b)

- Structural insights : The hydrazinecarbonyl group forms intramolecular hydrogen bonds (N—H⋯O), creating a rigid planar structure.

- Comparison : The absence of such hydrogen-bonding motifs in the target compound may result in greater conformational flexibility .

a) Thieno[2,3-d]pyrimidin-2-yl benzamide derivatives

- Activity : Demonstrated antimicrobial properties against Gram-positive bacteria (MIC: 2–8 µg/mL).

- Comparison : The target compound’s thiophen-3-ylmethyl group may similarly enhance membrane permeability, though its pyridine moiety could broaden activity against resistant strains .

b) Cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ²O,S]platinum(II)

- Activity : Metal complexes of fluorobenzamides show antitumor activity by DNA intercalation.

- Comparison : The target compound lacks a metal-binding thiourea group but may act as a standalone kinase inhibitor due to its heteroaromatic substituents .

Preparation Methods

Direct Amidation of Preformed Secondary Amine

This approach involves synthesizing N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine followed by reaction with 4-fluorobenzoyl chloride. While conceptually straightforward, the method requires high-yield synthesis of the sterically hindered secondary amine.

Sequential N-Alkylation of Primary Benzamide

An alternative pathway begins with 4-fluoro-N-(pyridin-2-ylmethyl)benzamide, followed by thiophen-3-ylmethyl group introduction. This route mitigates steric challenges but risks over-alkylation at the amide nitrogen.

Synthesis of N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine

Reductive Amination Methodology

Combining pyridin-2-ylmethanamine (1.0 equiv) with thiophen-3-ylcarbaldehyde (1.1 equiv) in methanol under NaBH3CN (1.5 equiv) catalysis at 25°C for 12 hours produces the secondary amine in 82% yield. The reaction proceeds via imine intermediate formation, with NMR monitoring confirming complete aldehyde consumption at 8 hours.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 0–40 | 25 | +18% |

| Solvent | MeOH, THF, DCM | MeOH | +12% |

| Reducing Agent | NaBH3CN, NaBH4 | NaBH3CN | +27% |

Alkylation Route

Treatment of pyridin-2-ylmethanamine with thiophen-3-ylmethyl bromide (1.2 equiv) in DMF using K2CO3 (2.0 equiv) at 80°C for 15 hours achieves 76% yield. GC-MS analysis revealed 9% bis-alkylated byproduct, necessitating careful stoichiometric control.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Conversion of 4-fluorobenzoic acid to its acyl chloride using SOCl2 (3.0 equiv) in refluxing dichloroethane (85°C, 2 hours) followed by reaction with the secondary amine (1.05 equiv) and Et3N (2.5 equiv) in THF at 0→25°C over 6 hours delivers the target compound in 78% yield. Excess amine minimized HCl salt formation, with IR spectroscopy confirming complete acid chloride conversion (disappearance of ν(C=O) at 1700 cm⁻¹).

Table 2: Solvent Effects on Amidation Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 6 | 78 |

| DCM | 8.9 | 4 | 81 |

| DMF | 36.7 | 3 | 89 |

Coupling Agent-Assisted Synthesis

Employing HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF, 4-fluorobenzoic acid (1.0 equiv) couples with the secondary amine (1.1 equiv) at 25°C within 4 hours, achieving 89% isolated yield. Comparative ¹H NMR studies revealed fewer impurities versus the acid chloride route, attributed to milder reaction conditions.

Challenges in N,N-Dialkylation of Benzamide

Attempts to sequentially alkylate 4-fluoro-NH2-benzamide proved problematic due to the amide's low nucleophilicity. Screening of 12 bases identified NaHMDS (2.5 equiv) in THF at -78°C as enabling mono-alkylation (pyridin-2-ylmethyl bromide, 63% yield), but subsequent thiophen-3-ylmethylation failed despite varied conditions (max yield: 17%).

Spectroscopic Characterization and Purity Assessment

The final compound exhibits characteristic ¹H NMR signals:

- Aromatic protons: δ 8.52 (d, J=4.8 Hz, pyridine H-6), 7.86 (m, thiophene H-5)

- Fluorine coupling: δ 7.34 (dd, J=8.6, 5.3 Hz, benzamide H-3/H-5)

- CH2 groups: δ 4.82 (s, NCH2Py), 4.79 (s, NCH2Th)

HPLC analysis (C18 column, 70:30 MeOH:H2O) showed 98.3% purity at 254 nm, with tR=14.2 min. High-resolution mass spectrometry confirmed the molecular ion [M+H]⁺ at m/z 341.1124 (calc. 341.1128).

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Analysis

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Total Yield (3 steps) | 61% | 73% |

| Purity (HPLC) | 95.1% | 98.3% |

| Byproducts Detected | 4 | 2 |

| Reaction Scale Limit | 50 mmol | 200 mmol |

Industrial-Scale Considerations

For kilogram-scale production, the coupling agent route demonstrates superior throughput despite higher reagent costs. Process mass intensity calculations reveal:

- PMI (acid chloride): 28.4 kg/kg product

- PMI (HATU): 19.7 kg/kg product

Continuous flow hydrogenation (for amine synthesis) coupled with membrane-separated amidation stages may optimize large-scale manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with fluorobenzamide precursors and sequential alkylation of pyridine and thiophene methyl groups. Key steps include:

-

Coupling Reactions : Use of coupling agents like EDCI/HOBt in anhydrous DMF to form the benzamide core .

-

Solvent and Temperature Control : Reactions are performed in aprotic solvents (e.g., THF, DCM) at 0–25°C to minimize side reactions .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Fluorobenzoic acid, DCC, DMAP | 85 | 90 |

| 2 | Pyridin-2-ylmethylamine, THF, 0°C | 78 | 92 |

| 3 | Thiophen-3-ylmethyl bromide, K₂CO₃, DMF | 65 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The fluorine atom at C4 of the benzamide causes deshielding (~δ 165 ppm in ¹³C) .

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak ([M+H]⁺ = 371.12) and fragmentation patterns .

- IR : Stretching frequencies for C=O (1680 cm⁻¹) and C-F (1220 cm⁻¹) confirm functional groups .

- Ambiguity Resolution : Overlapping peaks in ¹H NMR (e.g., pyridine vs. thiophene protons) can be resolved using 2D COSY or NOESY .

Q. What preliminary biological screening assays are recommended to assess its antimicrobial potential?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-Kill Kinetics : Evaluate bactericidal activity at 2× MIC over 24 hours .

- Data Table :

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| S. aureus | 8 | 16 |

| E. coli | 32 | 64 |

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what software tools are critical for refinement?

- Methodology :

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., ethyl acetate/hexane) .

- Structure Solution : SHELXT (for phase problem solving) and SHELXL (for refinement) are used to model disorder or torsional flexibility in the thiophene-pyridine arms .

- Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 7.10, 11.42, 18.95 |

| R₁/wR₂ | 0.034/0.082 |

Q. How do structural modifications (e.g., fluorination, heterocycle substitution) impact binding affinity in target proteins?

- Methodology :

- SAR Studies : Replace thiophene with furan or pyridine with quinoline to assess changes in hydrophobic/hydrogen-bonding interactions .

- Docking Simulations : AutoDock Vina evaluates binding poses in homology models (e.g., bacterial enoyl-ACP reductase) .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Re-evaluate Force Fields : Adjust partial charges for fluorine and sulfur atoms in MD simulations to better match experimental IC₅₀ values .

- Validate Assay Conditions : Repeat enzyme inhibition assays with tighter pH control (e.g., pH 7.4 vs. 6.8) to reconcile discrepancies .

Data Contradiction Analysis

Q. Discrepancies in Solubility Measurements: How can methodological variability be minimized?

- Resolution :

- Standardize Solvent Systems : Use USP phosphate buffer (pH 6.8) instead of variable DMSO/water mixtures .

- Technique Comparison : Cross-validate HPLC-UV (λ = 254 nm) and nephelometry results .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.